molecular formula C17H20BrNO2 B2721393 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(3-bromo-4-methoxyphenyl)propan-1-one CAS No. 1797286-45-3

1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(3-bromo-4-methoxyphenyl)propan-1-one

Cat. No.: B2721393
CAS No.: 1797286-45-3
M. Wt: 350.256
InChI Key: NOPZXJUDNCMJSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(3-bromo-4-methoxyphenyl)propan-1-one is a synthetic compound characterized by its intricate structure, featuring a bicyclic core and a phenyl ring substituted with bromine and methoxy groups. It has applications spanning multiple scientific disciplines due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of this compound generally involves multiple steps, beginning with the formation of the bicyclic ring system followed by substitution reactions to attach the 3-bromo-4-methoxyphenyl group. Typical conditions involve specific catalysts and solvents, with precise temperature and pH control to ensure successful reactions.

Industrial Production Methods: : On an industrial scale, production may leverage optimized reaction pathways that minimize waste and maximize yield. Processes might involve continuous flow reactors to better manage reaction conditions and reduce production time.

Chemical Reactions Analysis

Types of Reactions: : This compound can undergo a variety of chemical reactions such as:

  • Oxidation: : The molecule's functional groups can be oxidized to introduce or modify oxygen-containing moieties.

  • Reduction: : Reduction reactions can alter the oxidation state of the compound, affecting its reactivity and stability.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, especially targeting the bromine and methoxy positions.

Common Reagents and Conditions: : Common reagents include halogenating agents, strong acids or bases for catalysis, and specific solvents that promote desired reactivity. Reactions are often conducted under controlled temperatures ranging from mild to elevated, depending on the required transformation.

Major Products: : The products from these reactions vary based on the reaction type but include various substituted derivatives that retain the core bicyclic structure.

Scientific Research Applications

Chemistry: : In chemistry, the compound is used in studies of reaction mechanisms and as a starting material for the synthesis of more complex molecules.

Biology: : Biological applications include studies on receptor binding and the effects of structural modifications on biological activity.

Medicine: : Medicinal research investigates its potential as a drug candidate, particularly in the context of neurological disorders due to its structural similarity to neurotransmitter analogs.

Industry: : Industrial applications may involve its use as an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets, such as receptors in the nervous system. Its unique structure allows it to bind selectively to these targets, modulating their activity. The pathways involved often include signal transduction mechanisms that alter cellular responses, leading to the observed biological effects.

Comparison with Similar Compounds

Similar compounds include other bicyclic structures with phenyl substitutions, such as:

  • 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-phenylpropan-1-one

  • 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(4-methoxyphenyl)propan-1-one

Uniqueness: : What sets 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(3-bromo-4-methoxyphenyl)propan-1-one apart is its combination of substituents, which confer unique reactivity and biological activity compared to its analogs.

There you have it—a snapshot of this intricate compound. What else can I help you explore?

Properties

IUPAC Name

1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(3-bromo-4-methoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrNO2/c1-21-16-9-5-12(11-15(16)18)6-10-17(20)19-13-3-2-4-14(19)8-7-13/h2-3,5,9,11,13-14H,4,6-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOPZXJUDNCMJSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCC(=O)N2C3CCC2C=CC3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.